N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide
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Overview
Description
N-[amino(imino)methyl]-4-[(2-chlorobenzylidene)amino]benzenesulfonamide is a complex organic compound that falls under the category of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry due to their antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino(imino)methyl]-4-[(2-chlorobenzylidene)amino]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with 4-aminobenzenesulfonamide under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with guanidine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[amino(imino)methyl]-4-[(2-chlorobenzylidene)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, primary amines, and substituted sulfonamides .
Scientific Research Applications
N-[amino(imino)methyl]-4-[(2-chlorobenzylidene)amino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[amino(imino)methyl]-4-[(2-chlorobenzylidene)amino]benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The compound binds to the enzyme dihydropteroate synthase, blocking the production of dihydrofolic acid .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfisoxazole: Known for its use in urinary tract infections.
Uniqueness
N-[amino(imino)methyl]-4-[(2-chlorobenzylidene)amino]benzenesulfonamide stands out due to its unique structure, which allows for specific interactions with molecular targets.
Properties
Molecular Formula |
C14H13ClN4O2S |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methylideneamino]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C14H13ClN4O2S/c15-13-4-2-1-3-10(13)9-18-11-5-7-12(8-6-11)22(20,21)19-14(16)17/h1-9H,(H4,16,17,19) |
InChI Key |
VMCGGDVMDAVZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)Cl |
Origin of Product |
United States |
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